molecular formula C30H24N2S2 B12201467 6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole

6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole

Cat. No.: B12201467
M. Wt: 476.7 g/mol
InChI Key: VWOOBKQIOXZCAH-UHFFFAOYSA-N
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Description

6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are used to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole stands out due to its unique structural features, which confer enhanced stability and reactivity. Its extended conjugated system allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C30H24N2S2

Molecular Weight

476.7 g/mol

IUPAC Name

6-phenyl-2-[4-(6-phenyl-1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole

InChI

InChI=1S/C30H24N2S2/c1-3-9-21(10-4-1)23-15-17-25-27(19-23)33-29(31-25)13-7-8-14-30-32-26-18-16-24(20-28(26)34-30)22-11-5-2-6-12-22/h1-6,9-12,15-20H,7-8,13-14H2

InChI Key

VWOOBKQIOXZCAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)CCCCC4=NC5=C(S4)C=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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